N-(2-methoxyphenyl)pyridin-2-amine
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Overview
Description
N-(2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a pyridine ring attached to a 2-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-iodopyridine with 2-methoxyaniline under a nitrogen atmosphere. The reaction typically uses a palladium catalyst, a ligand such as BINAP, and a base like sodium tert-butoxide.
Direct Amination: Another approach is the direct amination of 2-methoxyphenylboronic acid with 2-bromopyridine using a copper catalyst and a base.
Industrial Production Methods: The industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine nitrogen to a more reduced state.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxyphenyl)pyridin-2-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials and chemicals that require specific structural properties.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor, triggering a signaling cascade. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
N-(2-methoxyphenyl)acetamide
N-(2-methoxyphenyl)aniline
2-Methoxyacetanilide
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-6-10(11)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14) |
InChI Key |
YUZGFDNYKOYUCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=N2 |
Origin of Product |
United States |
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